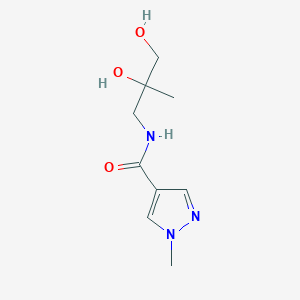
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide, commonly known as DMF-DMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
Mecanismo De Acción
DMF-DMA inhibits N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide by binding to its active site and blocking the conversion of toxic aldehydes into less harmful compounds. This leads to the accumulation of toxic aldehydes, which can cause oxidative stress and damage to cells and tissues. This compound inhibition has been shown to have various effects on cellular signaling pathways, including the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the protein kinase B (Akt) pathway.
Biochemical and Physiological Effects:
This compound inhibition by DMF-DMA has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the activation of cellular signaling pathways. DMF-DMA has also been shown to have anti-inflammatory and anti-tumor properties, and may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-DMA has several advantages for lab experiments, including its high potency and specificity for N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition, its low toxicity, and its ability to penetrate cell membranes and tissues. However, DMF-DMA also has some limitations, including its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins and enzymes, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on DMF-DMA and N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. These include the development of more potent and selective this compound inhibitors, the investigation of the role of this compound inhibition in various diseases, and the development of therapeutic strategies based on this compound inhibition. Other future directions include the investigation of the effects of DMF-DMA on other cellular signaling pathways and the development of new methods for the delivery of DMF-DMA to target tissues and organs.
Métodos De Síntesis
The synthesis of DMF-DMA involves the reaction of 1-methylpyrazole-4-carboxamide with 2,3-dihydroxy-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the product is obtained in high yield and purity. The chemical structure of DMF-DMA has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DMF-DMA has been extensively used in scientific research to investigate the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide in various physiological and pathological processes. It has been shown to be a potent inhibitor of this compound activity in vitro and in vivo, and has been used to study the effects of this compound inhibition on alcohol metabolism, oxidative stress, and cell signaling pathways. DMF-DMA has also been used to investigate the potential therapeutic applications of this compound inhibition in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(15,6-13)5-10-8(14)7-3-11-12(2)4-7/h3-4,13,15H,5-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLUNHALYIOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1)C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
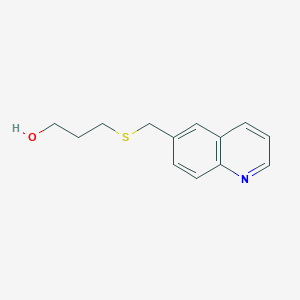
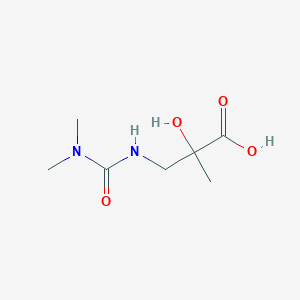
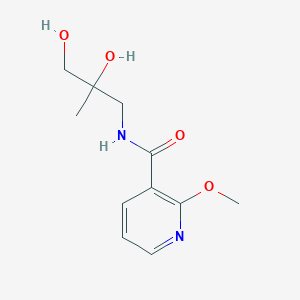
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
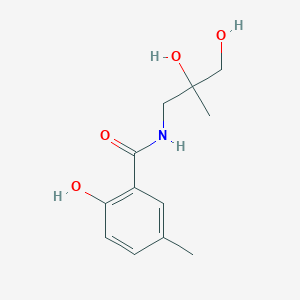
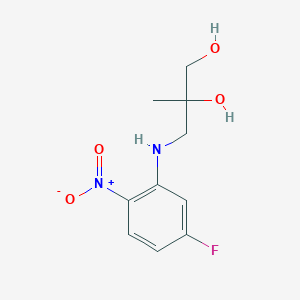

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
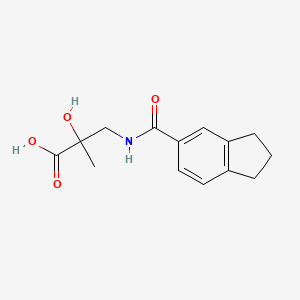
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)